Antiparasitic agent-16

Chagas disease Drug discovery Selectivity index

Procure Antiparasitic agent-16, a pyridine-thiazolidinone with validated, sub-micromolar potency against intracellular T. cruzi amastigotes (IC50 = 0.6 μM). Its remarkable selectivity (SI = 79 vs. RAW 264.7 macrophages) establishes a favorable therapeutic window, directly addressing the limitations of benznidazole in chronic infection models. This compound is a critical reference standard for anti-Chagas screening and SAR studies, offering a unique necrotic mechanism-of-action for probing programmed cell death pathways in kinetoplastids.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
Cat. No. B15560637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-16
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18N4OS/c1-13(2)16-17(23)22(15-9-4-3-5-10-15)18(24-16)21-20-12-14-8-6-7-11-19-14/h3-13,16H,1-2H3/b20-12+,21-18-
InChIKeyMILVDPMFUGONQQ-YZVCZBARSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-16 Procurement Guide: A Potent Pyridine-Thiazolidinone with High Selectivity Against Trypanosoma cruzi


Antiparasitic agent-16 is a pyridine-thiazolidinone compound with demonstrated activity against the kinetoplastid parasite Trypanosoma cruzi, the causative agent of Chagas disease. Its core differentiation lies in its potent inhibition of the clinically relevant intracellular amastigote stage (IC50 = 0.6 μM) and a favorable selectivity index (SI = 79) in a murine macrophage model, a critical metric for translating in vitro potency into in vivo tolerability [1].

Why Antiparasitic Agent-16 Cannot Be Substituted by Standard-of-Care or In-Class Analogs


Substituting antiparasitic agent-16 with the clinical standard benznidazole or even other pyridine-thiazolidinone analogs is not scientifically valid due to significant differences in selectivity and potency against the intracellular amastigote stage. While the reference drug benznidazole exhibits limited efficacy in chronic infection models, antiparasitic agent-16 demonstrates a markedly improved selectivity index (SI = 79), directly derived from a lower amastigote IC50 (0.6 μM) and a favorable mammalian cell CC50 (47.4 μM) [1]. Furthermore, within the same chemical series, minor structural modifications result in substantial variations in antiparasitic activity against both T. cruzi and Leishmania species, underscoring the need for compound-specific selection rather than class-based substitution [1].

Antiparasitic Agent-16 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Superior Selectivity Index for Antiparasitic Agent-16 Compared to Benznidazole

In a direct head-to-head evaluation using the same experimental system, antiparasitic agent-16 exhibits a markedly superior selectivity index (SI) compared to the first-line clinical drug benznidazole (BZN). The SI, calculated as the ratio of mammalian cell cytotoxicity (CC50) to antiparasitic potency (IC50), is a critical metric for predicting a compound's therapeutic window and likelihood of tolerability. Antiparasitic agent-16 achieved an SI of 79, derived from a CC50 of 47.4 μM in RAW 264.7 murine macrophages and an IC50 of 0.6 μM against T. cruzi amastigotes [1]. In contrast, benznidazole, evaluated under identical conditions in the same study, demonstrated a lower SI, underscoring the potential of antiparasitic agent-16 as a safer and more effective starting point for lead optimization [1].

Chagas disease Drug discovery Selectivity index Trypanosoma cruzi

Comparative Amastigote Potency Against T. cruzi: Antiparasitic Agent-16 vs. In-Class Analogs

When evaluated for potency against the clinically relevant intracellular amastigote form of T. cruzi, antiparasitic agent-16 (Compound 15) demonstrates superior potency compared to several closely related pyridine-thiazolidinone analogs synthesized and tested within the same study. Antiparasitic agent-16 inhibited amastigote growth with an IC50 of 0.6 μM [1]. In contrast, other compounds in the same series, such as compound 17 (IC50 = 0.81 μM) and compound 27 (IC50 = 0.89 μM), exhibited lower potency, demonstrating a clear structure-activity relationship (SAR) that underscores the critical role of specific substituents on the pyridine-thiazolidinone core [1].

Antiparasitic agents Structure-activity relationship Amastigote assay Trypanosoma cruzi

Comparative Potency Against T. cruzi Trypomastigotes: Antiparasitic Agent-16 vs. Antiparasitic Agent-15

A cross-study comparison of two commercially available pyridine-thiazolidinone analogs, antiparasitic agent-16 and antiparasitic agent-15, reveals a notable difference in potency against the infective trypomastigote form of T. cruzi. Antiparasitic agent-16 demonstrates an IC50 of 1.0 μM [1]. In contrast, antiparasitic agent-15, a structurally related analog, exhibits a slightly more potent IC50 of 0.9 μM under comparable assay conditions . While both compounds are potent, this 0.1 μM difference in IC50 value is a quantifiable, albeit modest, differentiation point that may be relevant for researchers seeking to maximize potency in specific experimental contexts.

Antiparasitic agents Trypomastigote assay Trypanosoma cruzi Structure-activity relationship

Species-Specific Antiparasitic Activity: Differential Potency Against Leishmania amazonensis

Antiparasitic agent-16 exhibits a pronounced species-specific activity profile, demonstrating high potency against T. cruzi but significantly lower activity against Leishmania amazonensis. Against L. amazonensis amastigotes, the compound shows an IC50 of 16.75 μM, which is approximately 28-fold less potent than its activity against T. cruzi amastigotes (IC50 = 0.6 μM) [1]. This selectivity contrasts with compound 27 from the same series, which was reported to have a higher selectivity compared to Miltefosine against L. amazonensis amastigotes (IC50 = 5.70 μM) [1]. This differential activity profile is a critical piece of information for researchers, as it demonstrates that antiparasitic agent-16 is not a broad-spectrum antiparasitic agent but is specifically optimized for T. cruzi, thereby reducing the risk of off-target effects in leishmaniasis screening campaigns and underscoring its value as a targeted tool compound.

Leishmaniasis Species selectivity Antiparasitic agents Drug discovery

Optimal Research and Discovery Applications for Antiparasitic Agent-16


In Vitro Screening and Lead Optimization for Chagas Disease

Given its high potency against T. cruzi amastigotes (IC50 = 0.6 μM) and favorable selectivity index (SI = 79) compared to benznidazole, antiparasitic agent-16 is an ideal compound for use as a reference standard in in vitro screening campaigns. It can serve as a benchmark for evaluating new chemical entities and as a starting point for structure-activity relationship (SAR) studies aimed at developing more selective and potent antitrypanosomal agents [1].

Mechanistic Studies of Necrotic Cell Death in Trypanosomes

Antiparasitic agent-16 has been demonstrated to induce parasite cell death through a necrotic mechanism, accompanied by specific morphological changes such as shortening, retraction, and curvature of the parasite body [1]. This makes it a valuable tool compound for researchers investigating the molecular pathways of programmed necrosis in kinetoplastid parasites, a process distinct from apoptosis and potentially exploitable for therapeutic intervention [1].

In Vivo Efficacy and Pharmacokinetic Profiling in Murine Models of Chagas Disease

The high selectivity index (SI = 79) of antiparasitic agent-16, derived from its CC50 in RAW 264.7 murine macrophages, suggests a potentially favorable therapeutic window in vivo [1]. This compound is therefore well-suited for use in preclinical murine models of acute or chronic T. cruzi infection to assess its efficacy, pharmacokinetic properties, and tolerability, as it has already demonstrated a superior selectivity profile compared to the standard-of-care drug benznidazole in vitro [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.